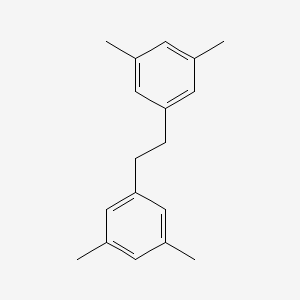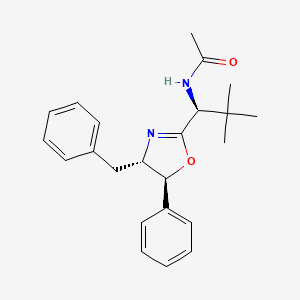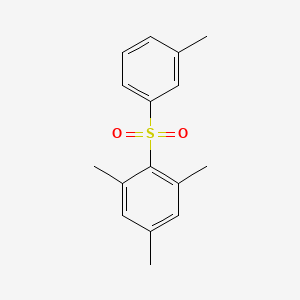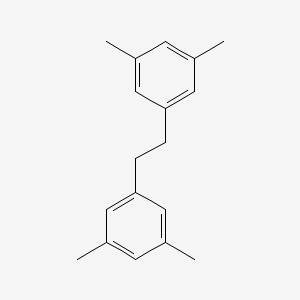![molecular formula C11H15NO B11944650 11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one CAS No. 20752-92-5](/img/structure/B11944650.png)
11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Azatricyclo[44201,6]dodec-3-en-12-one is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one typically involves the photolysis of 3-azidohomoadamantane . This method generates the compound in a specific ratio, highlighting the importance of precise reaction conditions to achieve the desired product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of advanced photolysis techniques and optimized reaction conditions are crucial for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
11-oxa-1,2-diazatricyclo[7.3.0.0^{3,7}]dodec-2-en-12-one: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
4-azatricyclo[5.3.1.13,9]dodec-3-ene: Another related compound with distinct chemical properties and applications.
Uniqueness
11-Azatricyclo[44201,6]dodec-3-en-12-one is unique due to its specific tricyclic structure and the presence of an azatricyclic core
Propriétés
Numéro CAS |
20752-92-5 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
11-azatricyclo[4.4.2.01,6]dodec-3-en-12-one |
InChI |
InChI=1S/C11H15NO/c13-9-10-5-1-3-7-11(10,12-9)8-4-2-6-10/h1,3H,2,4-8H2,(H,12,13) |
Clé InChI |
FIOCGJCOBITCLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC23CC=CCC2(C1)C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzenamine, N-[(4-chlorophenyl)methylene]-3,5-dimethyl-](/img/structure/B11944616.png)


![Diethyl 7-methyl-2-(p-tolyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B11944640.png)

